Cas no 1554826-06-0 (1,3,5-Triazine-2(1H)-thione, 6-amino-4-(4-methyl-5-oxazolyl)-)

1,3,5-Triazine-2(1H)-thione, 6-amino-4-(4-methyl-5-oxazolyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(4-methyl-5-oxazolyl)-
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- Inchi: 1S/C7H7N5OS/c1-3-4(13-2-9-3)5-10-6(8)12-7(14)11-5/h2H,1H3,(H3,8,10,11,12,14)
- InChI Key: YRLXDOGSJXUMPE-UHFFFAOYSA-N
- SMILES: N1C(N)=NC(C2OC=NC=2C)=NC1=S
1,3,5-Triazine-2(1H)-thione, 6-amino-4-(4-methyl-5-oxazolyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646617-0.5g |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 0.5g |
$1357.0 | 2023-05-24 | ||
Enamine | EN300-646617-0.1g |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 0.1g |
$1244.0 | 2023-05-24 | ||
Enamine | EN300-646617-2.5g |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 2.5g |
$2771.0 | 2023-05-24 | ||
Enamine | EN300-646617-0.05g |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 0.05g |
$1188.0 | 2023-05-24 | ||
Enamine | EN300-646617-1.0g |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 1g |
$1414.0 | 2023-05-24 | ||
Enamine | EN300-646617-10.0g |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 10g |
$6082.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057222-1g |
4-Amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 95% | 1g |
¥6951.0 | 2023-04-10 | |
Enamine | EN300-646617-0.25g |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 0.25g |
$1300.0 | 2023-05-24 | ||
Enamine | EN300-646617-5.0g |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol |
1554826-06-0 | 5g |
$4102.0 | 2023-05-24 |
1,3,5-Triazine-2(1H)-thione, 6-amino-4-(4-methyl-5-oxazolyl)- Related Literature
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1. Book reviews
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Additional information on 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(4-methyl-5-oxazolyl)-
1,3,5-Triazine-2(1H)-thione, 6-amino-4-(4-methyl-5-oxazolyl) - A Comprehensive Overview
1,3,5-Triazine-2(1H)-thione, 6-amino-4-(4-methyl-5-oxazolyl), also known by its CAS number 1554826-06-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazines, which are heterocyclic aromatic compounds with a six-membered ring containing three nitrogen atoms. The presence of the thione group and the oxazolyl substituent adds unique electronic and structural properties to this molecule, making it a valuable subject for research and potential applications in drug design.
The structure of 1,3,5-Triazine-2(1H)-thione is characterized by a central triazine ring with a thione group at position 2. The substituents at positions 6 and 4 are an amino group and a 4-methyl-5-oxazolyl group, respectively. This combination of functional groups provides the molecule with both nucleophilic and electrophilic sites, which are crucial for its reactivity in various chemical reactions. Recent studies have highlighted the potential of this compound as a building block for constructing bioactive molecules with anti-inflammatory and anticancer properties.
In terms of chemical synthesis, 1,3,5-Triazine-2(1H)-thione can be prepared through a variety of methods, including condensation reactions involving amides or urea derivatives. The introduction of the oxazolyl group typically involves a two-step process: first, the formation of an oxazole ring via cyclization under acidic conditions, followed by substitution or coupling reactions to attach it to the triazine core. These synthetic routes have been optimized in recent years to improve yield and purity, making this compound more accessible for further research.
The pharmacological profile of 1,3,5-Triazine-2(1H)-thione has been explored in several in vitro and in vivo studies. Research indicates that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has shown promising results in anticancer assays, particularly against breast and colon cancer cell lines. The mechanism of action appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis.
In the context of materials science, 1,3,5-Triazine-2(1H)-thione has been investigated as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand due to the presence of nitrogen atoms in the triazine ring makes it a versatile component in these systems. Recent advancements have demonstrated its potential in enhancing the stability and functionality of MOFs for applications in gas storage and catalysis.
The study of 1,3,5-Triazine-2(1H)-thione has also extended into computational chemistry. Using density functional theory (DFT), researchers have analyzed its electronic structure and reactivity patterns. These studies have provided insights into its bonding characteristics and have guided the design of derivatives with improved bioavailability and efficacy. Furthermore, molecular docking simulations have revealed potential interactions between this compound and target proteins involved in various disease pathways.
In conclusion, 1,3,5-Triazine-2(1H)-thione, CAS number 1554826-06-0, is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure endows it with reactivity that makes it valuable for both fundamental research and applied development. As ongoing studies continue to uncover new properties and mechanisms of action, this compound holds great promise for advancing drug discovery and materials science.
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